Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate
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Overview
Description
Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphanyl group bonded to a chloro and propan-2-yl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate typically involves the reaction of ethyl but-2-enoate with a chlorophosphite reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorophosphite. Common solvents used in this reaction include dichloromethane and chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phosphanyl group can be oxidized to form phosphine oxides or reduced to form phosphines.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Phosphoramidates, phosphorothioates.
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphines.
Scientific Research Applications
Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the modification of biomolecules such as nucleotides and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate involves the interaction of its phosphanyl group with various molecular targets. The chloro group can be displaced by nucleophiles, leading to the formation of new phosphorous-containing compounds. The double bond in the but-2-enoate moiety can also participate in addition reactions, further diversifying its reactivity.
Comparison with Similar Compounds
Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate can be compared with other organophosphorus compounds such as:
Diethyl chlorophosphate: Similar in reactivity but lacks the but-2-enoate moiety.
Triphenylphosphine: A common phosphine reagent but does not contain a chloro group.
Dimethyl methylphosphonate: Used in similar applications but has different substituents on the phosphorus atom.
The uniqueness of this compound lies in its combination of a chloro group, a phosphanyl group, and a but-2-enoate moiety, which provides a versatile platform for various chemical transformations.
Properties
CAS No. |
61211-64-1 |
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Molecular Formula |
C9H16ClO4P |
Molecular Weight |
254.65 g/mol |
IUPAC Name |
ethyl 3-[chloro(propan-2-yloxy)phosphanyl]oxybut-2-enoate |
InChI |
InChI=1S/C9H16ClO4P/c1-5-12-9(11)6-8(4)14-15(10)13-7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
LRFROIHQLPZFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)OP(OC(C)C)Cl |
Origin of Product |
United States |
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